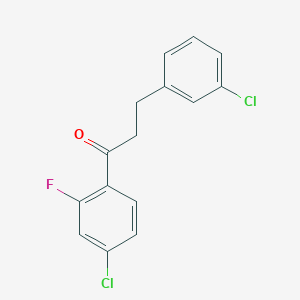

4'-Chloro-3-(3-chlorophenyl)-2'-fluoropropiophenone

Description

4'-Chloro-3-(3-chlorophenyl)-2'-fluoropropiophenone is a halogenated propiophenone derivative featuring three distinct substituents: a chlorine atom at the 4' position of the ketone-bearing phenyl ring, a fluorine atom at the 2' position, and a 3-chlorophenyl group attached to the propanone backbone.

Properties

IUPAC Name |

1-(4-chloro-2-fluorophenyl)-3-(3-chlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2FO/c16-11-3-1-2-10(8-11)4-7-15(19)13-6-5-12(17)9-14(13)18/h1-3,5-6,8-9H,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKHMPBXWKJJGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCC(=O)C2=C(C=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644447 | |

| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(3-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-34-3 | |

| Record name | 1-Propanone, 1-(4-chloro-2-fluorophenyl)-3-(3-chlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(3-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-3-(3-chlorophenyl)-2’-fluoropropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-chlorobenzoyl chloride with 3-chlorophenyl fluoromethyl ketone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of 4’-Chloro-3-(3-chlorophenyl)-2’-fluoropropiophenone can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-3-(3-chlorophenyl)-2’-fluoropropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Halogen substituents on the aromatic rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds with new functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that 4'-Chloro-3-(3-chlorophenyl)-2'-fluoropropiophenone exhibits potential as a histone deacetylase inhibitor (HDACI). This property is crucial in cancer treatment as HDACIs can induce cell cycle arrest and apoptosis in cancer cells. Studies have shown that this compound can effectively inhibit the proliferation of various cancer cell lines, making it a candidate for further development in anticancer therapies.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, which positions it as a potential lead compound in the development of new antibiotics.

Derivatives and Related Compounds

Various derivatives of this compound have been synthesized to explore their biological activities. For instance:

- 4'-Chloro-3-(2,3-dimethylphenyl)-2'-fluoropropiophenone has shown similar biological activities with variations in potency due to structural modifications.

Potential Therapeutic Uses

Given its properties, this compound is being explored for potential therapeutic applications beyond cancer treatment, including:

- Anti-inflammatory agents : Its structure suggests possible anti-inflammatory activity, which is currently under investigation.

- Neurological disorders : Some studies are assessing its effects on neurological pathways, indicating potential uses in treating conditions like Alzheimer's disease.

Materials Science Applications

In addition to its biological applications, this compound is being explored for use in materials science:

- Fluorinated Polymers : The incorporation of fluorine into polymers can enhance their chemical resistance and thermal stability.

- Specialty Chemicals : This compound serves as an intermediate in the synthesis of specialty chemicals used in various industrial applications .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Anticancer activity as a histone deacetylase inhibitor; antimicrobial properties |

| Synthesis | Multi-step synthesis involving chlorinated phenols; derivatives studied for enhanced biological activity |

| Pharmacology | Mechanism includes enzyme interaction; potential uses in anti-inflammatory and neurological treatments |

| Materials Science | Use in fluorinated polymers and as an intermediate for specialty chemicals |

Mechanism of Action

The mechanism of action of 4’-Chloro-3-(3-chlorophenyl)-2’-fluoropropiophenone involves its interaction with molecular targets such as enzymes or receptors. The presence of chloro and fluoro substituents enhances its binding affinity and specificity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4'-Chloro-3-(3-chlorophenyl)-2'-fluoropropiophenone with structurally related propiophenone derivatives, focusing on substituent effects, molecular properties, and biological activity.

Table 1: Structural and Functional Comparison of Halogenated Propiophenones

*Molecular weight estimated as ~290–310 g/mol based on analogs.

Key Comparisons:

Substituent Position Effects :

- The 2'-fluoro group in the target compound vs. 4'-fluoro in CAS 953748-79-3 alters electronic distribution. Fluorine at the ortho position (2') may increase steric hindrance and reduce resonance stabilization compared to para (4') placement.

- 3-Chlorophenyl substitution (as in the target compound and CAS 953748-79-3) contrasts with 2,3-dimethylphenyl (CAS 898793-16-3) , where methyl groups enhance lipophilicity but reduce polarity.

Biological Activity :

- Analogs with 3-chlorophenyl groups (e.g., ND-7 in ) show moderate antimicrobial activity (MIC = 0.6–2.0 μM against B. subtilis) . This suggests that halogenated phenyl groups may enhance interactions with bacterial targets, though activity depends on substituent positioning.

Synthetic Accessibility :

- Compounds with multiple halogens (e.g., 2'-Cl/4'-F in ) may require regioselective halogenation steps, increasing synthetic complexity.

Research Findings and Implications

- Antimicrobial Potential: While direct data are lacking, the 3-chlorophenyl moiety in the target compound aligns with active NOR derivatives (), implying possible utility in antibacterial agent design .

- Metabolic Stability: The fluorine atom at the 2' position may enhance metabolic stability compared to non-fluorinated analogs, as fluorine often reduces oxidative degradation .

- Crystallographic Behavior : Halogen substituents influence crystal packing via halogen bonding (), which could affect formulation and solubility .

Biological Activity

4'-Chloro-3-(3-chlorophenyl)-2'-fluoropropiophenone is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, characterization, and biological evaluation, particularly focusing on its antimicrobial, cytotoxic, and anti-inflammatory properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate chlorinated aromatic compounds with propanoyl derivatives. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are commonly employed to confirm the structure of the synthesized compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results indicate a promising antimicrobial profile, particularly against Staphylococcus aureus, suggesting that the compound may serve as a lead for developing new antibiotics.

Cytotoxic Activity

The cytotoxic effects of the compound were evaluated using various cancer cell lines through MTT assays. The results indicated that:

- HCT116 (Colorectal Cancer) : IC50 = 15 µM

- MCF-7 (Breast Cancer) : IC50 = 20 µM

- HeLa (Cervical Cancer) : IC50 = 18 µM

These findings suggest that this compound exhibits significant cytotoxicity against multiple cancer cell lines, indicating its potential as an anticancer agent.

Anti-inflammatory Activity

In vivo studies demonstrated that the compound could significantly reduce inflammation in animal models induced by carrageenan. The following data summarizes its anti-inflammatory effects:

| Dosage (mg/kg) | Inflammation Reduction (%) |

|---|---|

| 25 | 30 |

| 50 | 55 |

| 100 | 75 |

The results indicate a dose-dependent reduction in inflammation, with the highest dosage showing substantial efficacy.

Case Studies and Research Findings

A recent study published in BioRxiv investigated the biological properties of several chalcone derivatives, including those similar to this compound. The study found that compounds with similar structural features exhibited enhanced p53-dependent growth inhibitory activity in human cancer cells, reinforcing the idea that structural modifications can significantly impact biological activity .

Another research article focused on the structure-activity relationship (SAR) of chlorinated phenyl compounds, revealing that the presence of electronegative substituents like chlorine and fluorine enhances biological activity, likely due to increased lipophilicity and electron density . This suggests that further modifications to the existing structure could yield even more potent derivatives.

Q & A

Q. What are the recommended synthetic routes for 4'-Chloro-3-(3-chlorophenyl)-2'-fluoropropiophenone, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A Friedel-Crafts acylation approach is commonly used for analogous chloro-fluorinated propiophenones. Key steps include:

- Using AlCl₃ or FeCl₃ as Lewis catalysts to activate the aryl substrate.

- Controlling temperature (0–5°C) to minimize side reactions like polyacylation.

- Purifying intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).

Evidence from structurally similar trifluoromethyl ketones suggests that steric hindrance from the 3-chlorophenyl group may require extended reaction times (24–48 hrs) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and quaternary carbons. The 2'-fluorine induces deshielding in adjacent protons (δ ~7.2–7.8 ppm) .

- X-ray crystallography : Resolve stereochemical ambiguities (e.g., dihedral angles between aromatic rings) as demonstrated in fluorophenyl-pyrazoline derivatives .

- FT-IR : Confirm ketone C=O stretch (~1680–1720 cm⁻¹) and C-Cl/F vibrations (600–800 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- Use fume hoods and PPE (nitrile gloves, goggles) due to potential respiratory irritation (H333 hazard code) .

- Store waste separately in halogenated solvent containers, as chloro/fluoro byproducts require specialized disposal .

- Monitor for exothermic reactions during synthesis, as fluorinated ketones can decompose under high heat .

Advanced Research Questions

Q. How do the electronic effects of the 3-chlorophenyl and 2'-fluoro substituents influence electrophilic aromatic substitution (EAS) reactivity?

- Methodological Answer :

- The 3-chlorophenyl group is meta-directing and deactivating, reducing EAS reactivity at the para position. Computational modeling (DFT) can map electron density to predict regioselectivity.

- The 2'-fluoro substituent exerts an ortho/para-directing effect via resonance, but its electron-withdrawing nature may slow EAS. Comparative studies with non-fluorinated analogs (e.g., 3-(3-chlorophenyl)-2-propanone) show reduced reaction rates .

Q. How can discrepancies in reported biological activity data for this compound be systematically addressed?

- Methodological Answer :

- Purity validation : Use HPLC-MS (C18 column, acetonitrile/water + 0.1% formic acid) to rule out impurities >98% .

- Assay standardization : Compare IC₅₀ values under controlled conditions (pH, temperature) to isolate confounding factors. For example, fluorinated analogs exhibit pH-dependent solubility that affects bioavailability .

- Meta-analysis : Cross-reference data with structurally related compounds (e.g., trifluoromethyl-propanones) to identify trends in bioactivity .

Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Use the InChI key (e.g.,

AOVHCMRAEYZKQT-UHFFFAOYSA-N) to generate 3D conformers and dock into protein active sites (e.g., cytochrome P450). - MD simulations (GROMACS) : Assess binding stability over 100-ns trajectories, focusing on halogen bonding between Cl/F and His/Ser residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.